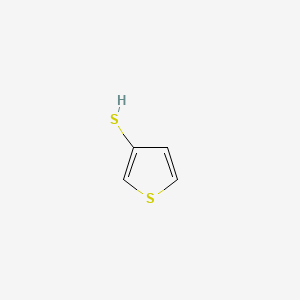

Thiophene-3-thiol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Food additives -> Flavoring Agents. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

thiophene-3-thiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4S2/c5-4-1-2-6-3-4/h1-3,5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSGXHZUTTFLSBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC=C1S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6064799 | |

| Record name | 3-Thiophenethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6064799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7774-73-4 | |

| Record name | 3-Thiophenethiol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7774-73-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Thiophenethiol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007774734 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Thiophenethiol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Thiophenethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6064799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Thiophene-3-thiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.982 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-THIOPHENETHIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2PG6284B35 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Thiophene-3-thiol: A Core Component in Modern Chemistry and Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Thiophene-3-thiol, a sulfurous heterocyclic compound, stands as a pivotal building block in the landscape of organic synthesis, with profound implications for medicinal chemistry and materials science. Its unique electronic properties, stemming from the aromatic thiophene ring and the nucleophilic thiol group, offer a versatile platform for the construction of complex molecular architectures. This guide provides a comprehensive exploration of the fundamental properties, synthesis, reactivity, and applications of this compound, designed to equip researchers and professionals with the technical insights required for its effective utilization. We delve into its spectroscopic signature, provide a detailed, field-proven synthesis protocol, and explore the causality behind its reactivity patterns. This document serves as a self-validating system, grounded in authoritative references, to empower innovation in drug development and advanced materials.

Introduction: The Strategic Importance of this compound

The thiophene moiety is a "privileged scaffold" in medicinal chemistry, frequently serving as a bioisosteric replacement for a benzene ring in biologically active compounds, often leading to enhanced therapeutic profiles.[1] this compound, in particular, offers a dual functionality that is highly prized by synthetic chemists: the aromatic ring, which is amenable to electrophilic substitution, and the thiol group, a potent nucleophile and a handle for a variety of chemical transformations. Understanding the interplay of these features is crucial for leveraging this molecule to its full potential. This guide will illuminate the core characteristics of this compound, providing a narrative that connects its fundamental properties to its practical applications.

Molecular Structure and Core Physicochemical Properties

This compound is a planar, five-membered aromatic ring containing a sulfur atom, with a thiol group substituted at the 3-position. This structure dictates its physical and chemical behavior, from its characteristic odor to its reactivity.

Caption: Key reactivity pathways of this compound.

Acidity and Thiolate Formation

The thiol proton is acidic, with a predicted pKa of around 6.4, making it significantly more acidic than alcohols. I[1][2]t can be readily deprotonated by a variety of bases (e.g., hydroxides, alkoxides, amines) to form the corresponding thiophene-3-thiolate.

The resulting thiolate is a soft and potent nucleophile. T[3]his high nucleophilicity is the basis for many of its synthetic applications, such as in S-alkylation and S-acylation reactions.

Nucleophilic Reactivity of the Thiolate

The thiophene-3-thiolate anion is an excellent nucleophile and will readily participate in S-alkylation reactions with alkyl halides and other electrophilic carbon species. T[4]his provides a straightforward route to a wide range of 3-thioether derivatives of thiophene.

Electrophilic Aromatic Substitution

The thiophene ring is electron-rich and undergoes electrophilic aromatic substitution more readily than benzene. T[5]he thiol group is an ortho-, para-director. In the case of this compound, this means that electrophilic substitution is expected to occur primarily at the C2 and C5 positions. The regioselectivity will depend on the nature of the electrophile and the reaction conditions.

Applications in Drug Development and Materials Science

This compound is a valuable intermediate in the synthesis of a variety of functional molecules.

Medicinal Chemistry

The thiophene nucleus is a key component in numerous approved drugs. T[6]hiophene-3-thiol provides a convenient starting point for the synthesis of 3-substituted thiophene derivatives, which are explored for a wide range of therapeutic activities, including anti-inflammatory, antimicrobial, and anticancer properties. T[7]he ability to easily modify both the thiol group and the thiophene ring allows for the generation of diverse chemical libraries for drug screening. For example, the antiplatelet drug clopidogrel contains a thieno[3,2-c]pyridine core, highlighting the importance of functionalized thiophenes in medicine.

Materials Science

Thiophene-based organic materials are at the forefront of research in organic electronics, including organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells. T[8]he sulfur atom in the thiophene ring facilitates intermolecular interactions, which can lead to favorable packing in the solid state and enhanced charge transport properties. This compound can be used to synthesize monomers for conducting polymers and small molecules with tailored electronic and optical properties.

Safety and Handling

This compound is a flammable liquid and vapor. I[9]t is harmful if swallowed and causes skin and serious eye irritation. A[10]ppropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be carried out in a well-ventilated fume hood.

Conclusion

This compound is a molecule of significant strategic importance in modern organic chemistry. Its well-defined physical and chemical properties, coupled with its versatile reactivity, make it an invaluable tool for the synthesis of novel pharmaceuticals and advanced materials. This guide has provided a comprehensive overview of its fundamental characteristics, from its spectroscopic signature to its synthetic utility. By understanding the principles outlined herein, researchers and professionals can confidently and effectively harness the potential of this compound to drive innovation in their respective fields.

References

-

PubChem. (n.d.). 3-Thiophenethiol. National Center for Biotechnology Information. Retrieved from [Link]

-

Encyclopedia.pub. (n.d.). Synthesis of Thienothiophenes. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 2-Thiophenethiol. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectra of thiophene and polythiophene prepared by chemical oxidative polymerization in aqueous medium. Retrieved from [Link]

-

Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiophene. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. Retrieved from [Link]

-

Scent.vn. (n.d.). 3-Thiophenethiol (CAS 7774-73-4): Odor profile, Properties, & IFRA compliance. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Reactions of Thiols. Retrieved from [Link]

-

ResearchGate. (n.d.). Electrophilic substitution reactions of thiophene and thieno[2,3-b]thiophene heterocycles: a DFT study. Retrieved from [Link]

-

EPRA Journals. (2023). PHARMACOLOGICAL APPLICATION OF THIOPHENE DERIVATIVES. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 3-Bromothiophene. Retrieved from [Link]

-

J-STAGE. (n.d.). The Infrared Absorption Spectra of Thiophene Derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). Important thiophene compounds in pharmaceuticals. Retrieved from [Link]

-

YouTube. (2019). 03.02 Reactivity of Thiols and Thiolates. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H-Chemical Shifts and Selected 1 H, 1 H-Coupling Constants. Retrieved from [Link]

-

Der Pharma Chemica. (n.d.). Synthesis, properties and biological activity of thiophene: A review. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Chemical and spectroscopic properties of the 3-hydroxythiophene [thiophen-3(2H)-one] system. Retrieved from [Link]

-

ResearchGate. (n.d.). Nucleophilic Substitution of Thiophene Derivatives. Retrieved from [Link]

-

Matrix Fine Chemicals. (n.d.). This compound | CAS 7774-73-4. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Thioester supporting info 09-08-12. Retrieved from [Link]

-

ScholarWorks. (2019). Design Strategies and Synthesis of Thiophene-based Organic Materials. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Thiophene synthesis. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and Applications of Thiophene Derivatives as Organic Materials. Retrieved from [Link]

-

ResearchGate. (n.d.). Assignment of the FTIR peaks of dodecanethiol and thiophenol capped PbS nanoparticle. Retrieved from [Link]

-

Semantic Scholar. (n.d.). 13C NMR spectra of thiophenes. III—Bromothiophenes. Retrieved from [Link]

-

OAlib. (n.d.). THIOPHENE AND ITS DERIVATIVES. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Thiophene. Retrieved from [Link]

-

PubMed. (2025). Thiophene Derivatives as Versatile Precursors for (Hetero)Arene and Natural Product Synthesis. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Convenient Detection of Thiol Functional Group Using H/D Isotope Sensitive Raman Spectroscopy. Retrieved from [Link]

-

MDPI. (n.d.). Thiophene-Based Covalent Organic Frameworks: Synthesis, Photophysics and Light-Driven Applications. Retrieved from [Link]

-

Thieme. (n.d.). 1H NMR Spectroscopy. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). High Site Selectivity in Electrophilic Aromatic Substitutions: Mechanism of C–H Thianthrenation. Retrieved from [Link]

Sources

- 1. Thiophene - Wikipedia [en.wikipedia.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]

- 4. youtube.com [youtube.com]

- 5. Synthesis, Reactions and Medicinal Uses of Thiophene | Pharmaguideline [pharmaguideline.com]

- 6. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journalwjarr.com [journalwjarr.com]

- 8. researchgate.net [researchgate.net]

- 9. rsc.org [rsc.org]

- 10. researchgate.net [researchgate.net]

A Technical Guide to the Spectroscopic Characterization of Thiophene-3-thiol

Introduction

Thiophene-3-thiol (CAS No. 7774-73-4) is a sulfur-containing heterocyclic compound of significant interest in medicinal chemistry, materials science, and drug development.[1][2] As with any molecule destined for these applications, unambiguous structural confirmation and purity assessment are paramount. Spectroscopic techniques, including Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy, provide the foundational data for the comprehensive characterization of this compound.

This in-depth technical guide provides a detailed analysis of the mass spectrometric, infrared, and nuclear magnetic resonance data for this compound. While experimental mass spectrometry data is available, this guide presents expected IR and NMR spectral data derived from established principles and comparative analysis with structurally related thiophene derivatives. This approach offers a robust predictive framework for researchers working with this compound.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and elemental composition of a molecule, as well as structural insights based on its fragmentation pattern upon ionization. For this compound, Electron Ionization (EI) is a common method used to generate ions.

1.1 Molecular Ion and Fragmentation Pattern

The mass spectrum of this compound is characterized by a distinct molecular ion peak (M⁺) corresponding to its molecular weight. The inherent stability of the aromatic thiophene ring results in a relatively intense molecular ion peak. The fragmentation pattern is dictated by the weakest bonds and the stability of the resulting fragments.

The primary fragmentation events involve the loss of the thiol group or cleavage of the thiophene ring. Key expected fragments are detailed in the table below.

| m/z Value | Proposed Fragment | Formula | Comments |

| 116 | [C₄H₄S₂]⁺ | M⁺ | Molecular Ion |

| 115 | [C₄H₃S₂]⁺ | [M-H]⁺ | Loss of a hydrogen atom |

| 83 | [C₄H₃S]⁺ | [M-SH]⁺ | Loss of the sulfhydryl radical |

| 71 | [C₃H₃S]⁺ | Ring fragmentation | |

| 45 | [CHS]⁺ | Thioformyl cation |

1.2 Proposed Fragmentation Pathway

The fragmentation of this compound under electron ionization can be visualized as a series of logical bond cleavages originating from the molecular ion. The stability of the resulting carbocations and radical species governs the prevalence of each pathway.

Caption: Proposed EI-MS fragmentation pathway for this compound.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a non-destructive technique that measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. The resulting spectrum provides a "fingerprint" of the functional groups present. The following table outlines the expected characteristic vibrational frequencies for this compound.

| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group | Intensity |

| 3120–3050 | C-H Stretch | Thiophene Ring | Medium-Weak |

| 2600–2550 | S-H Stretch | Thiol | Weak, Sharp |

| ~1590, ~1400 | C=C Stretch | Thiophene Ring | Medium |

| 1240–1220 | C-H In-plane Bend | Thiophene Ring | Medium |

| 900–650 | C-H Out-of-plane Bend | Thiophene Ring | Strong |

| 840-820, ~500 | C-S Stretch | Thiophene Ring | Medium |

2.1 Interpretation of Key Vibrational Modes

The IR spectrum of this compound is expected to display several key features confirming its structure:

-

S-H Stretch: A weak but sharp absorption band around 2550 cm⁻¹ is the most definitive evidence for the thiol functional group.[3][4] Its weakness is characteristic of the S-H bond's small change in dipole moment during vibration.

-

Aromatic C-H Stretch: Peaks observed just above 3000 cm⁻¹ are characteristic of C-H bonds where the carbon is sp²-hybridized, confirming the aromatic nature of the thiophene ring.[5]

-

Thiophene Ring Vibrations: A series of bands in the 1600-1350 cm⁻¹ region correspond to the C=C and C-C stretching vibrations within the thiophene ring.[6][7] The fingerprint region (below 1300 cm⁻¹) will contain complex absorptions from C-H bending and C-S stretching modes, which are highly characteristic of the specific substitution pattern.[5][8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, splitting patterns (multiplicity), and coupling constants, the precise connectivity of atoms can be determined. The data presented here is predicted based on a comparative analysis of other 3-substituted thiophenes.[9]

3.1 Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to show signals for three distinct aromatic protons and one thiol proton. The thiol (SH) group is a weak electron-donating group, which will influence the chemical shifts of the ring protons.

| Proton | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | ~7.3 | Doublet of doublets | J₂,₅ ≈ 3.0, J₂,₄ ≈ 1.5 |

| H-4 | ~7.1 | Doublet of doublets | J₄,₅ ≈ 5.0, J₂,₄ ≈ 1.5 |

| H-5 | ~7.3 | Doublet of doublets | J₄,₅ ≈ 5.0, J₂,₅ ≈ 3.0 |

| SH | 3.0 - 4.0 | Singlet (broad) | - |

Rationale for Predictions:

-

The chemical shifts are predicted by comparing experimental data for 3-methylthiophene, 3-bromothiophene, and 3-methoxythiophene.[9] The thiol group's electronic effect is expected to be modest.

-

The coupling constants are characteristic of the thiophene ring system: J₄,₅ (ortho-like) is the largest, followed by J₂,₅ (meta-like), and J₂,₄ (para-like) is the smallest.[10]

-

The thiol proton signal is often broad and does not couple with other protons due to chemical exchange. Its chemical shift can be highly dependent on concentration and solvent.

Caption: Predicted ¹H-¹H coupling relationships in this compound.

3.2 Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is expected to show four signals corresponding to the four unique carbon atoms in the thiophene ring. The chemical shifts are influenced by the electronegativity of the sulfur atom and the electronic effects of the thiol substituent.

| Carbon | Predicted δ (ppm) | Rationale |

| C2 | ~123 | Influenced by the adjacent sulfur and the meta-positioned thiol. |

| C3 | ~115 | Directly attached to the thiol group, expected to be shielded. |

| C4 | ~129 | Ortho to the thiol group. |

| C5 | ~126 | Influenced by the adjacent sulfur and the para-positioned thiol. |

Rationale for Predictions:

-

The predictions are based on substituent chemical shift (SCS) effects observed in other 3-substituted thiophenes.[9][11] A thiol group is generally considered to be weakly electron-donating, which would lead to a slight shielding (upfield shift) of the ring carbons compared to unsubstituted thiophene, particularly for the ipso-carbon (C3) and the para-position (C5).

Standardized Experimental Protocols

For researchers seeking to acquire their own data, the following general procedures are recommended.

4.1 Sample Preparation

-

NMR: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm). Transfer the solution to a 5 mm NMR tube.

-

IR: For a liquid sample, a thin film can be prepared by placing a drop of the neat liquid between two KBr or NaCl plates.

-

MS: For GC-MS analysis, prepare a dilute solution (e.g., 1 mg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.

4.2 Instrumentation and Data Acquisition

-

¹H NMR:

-

Use a standard single-pulse sequence on a 300 MHz or higher field spectrometer.

-

Set a spectral width of approximately 12 ppm.

-

Acquire at least 16 scans with a relaxation delay of 2 seconds.[9]

-

-

¹³C NMR:

-

Use a proton-decoupled pulse sequence.

-

Set a spectral width of approximately 220 ppm.

-

Acquire a sufficient number of scans (e.g., 1024 or more) to achieve adequate signal-to-noise, with a relaxation delay of 2-5 seconds.[9]

-

-

IR (FT-IR):

-

Record the spectrum from 4000 cm⁻¹ to 400 cm⁻¹.

-

Co-add at least 16 scans to improve the signal-to-noise ratio.

-

-

MS (GC-EI-MS):

-

Use a standard capillary GC column (e.g., DB-5ms).

-

Employ a temperature program that allows for the elution of the compound.

-

Use a standard electron ionization energy of 70 eV.

-

Sources

- 1. 3-Thiophenethiol | C4H4S2 | CID 82202 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CAS 7774-73-4 [matrix-fine-chemicals.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. researchgate.net [researchgate.net]

- 5. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]

- 6. globalresearchonline.net [globalresearchonline.net]

- 7. iosrjournals.org [iosrjournals.org]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pubs.aip.org [pubs.aip.org]

- 11. NMR chemical shift prediction of thiophenes [stenutz.eu]

Introduction: The Significance of the Thiophene Scaffold

An In-depth Technical Guide to Thiophene-3-thiol: Properties, Synthesis, and Applications in Drug Discovery

The thiophene ring is a five-membered aromatic heterocycle that serves as a cornerstone in medicinal chemistry.[1][2] Its structural similarity to a benzene ring allows it to act as a bioisostere, yet its unique electronic properties, arising from the sulfur heteroatom, offer distinct advantages in modulating a compound's pharmacokinetic and pharmacodynamic profile.[3] Thiophene and its derivatives are integral components of numerous FDA-approved drugs, spanning therapeutic areas such as oncology (Raltitrexed), psychiatry (Olanzapine), and inflammation (Suprofen).[3][4]

This compound (CAS: 7774-73-4), specifically, is a pivotal starting material and intermediate.[5] The presence of a reactive thiol (-SH) group at the 3-position provides a versatile chemical handle for synthetic elaboration, enabling chemists to construct complex molecular architectures and explore structure-activity relationships (SAR) in drug discovery programs. Understanding the fundamental properties and reactivity of this building block is therefore essential for its effective application.

Core Physicochemical Properties

This compound is a flammable liquid characterized by a strong, meaty, or garlic-like odor.[6][7] Its fundamental molecular attributes and physical properties are summarized below, providing a critical data foundation for experimental design.

| Property | Value | Reference(s) |

| Molecular Formula | C₄H₄S₂ | [8][9][10] |

| Molecular Weight | 116.20 g/mol | [8][9][11] |

| IUPAC Name | This compound | [9][12] |

| CAS Number | 7774-73-4 | [8][9][10][12] |

| Density | 1.269 g/cm³ | [10] |

| Boiling Point | 172.6 °C at 760 mmHg | [10] |

| Flash Point | 58.2 °C | [10] |

| Refractive Index | 1.636 | [10] |

| pKa | 6.35 ± 0.10 (Predicted) | [6][13] |

Synthesis Methodology: Lithiation of 3-Bromothiophene

A robust and widely cited method for preparing this compound involves the metal-halogen exchange of 3-bromothiophene, followed by quenching with an elemental sulfur source.[14][15] This approach leverages the high reactivity of organolithium reagents to generate a key thienyllithium intermediate.

Experimental Protocol

Objective: To synthesize this compound from 3-bromothiophene.

Materials:

-

3-Bromothiophene

-

n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)

-

Elemental sulfur (powder)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Hydrochloric acid (HCl), aqueous solution (e.g., 10%)

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard glassware for anhydrous reactions (Schlenk line, nitrogen/argon atmosphere)

Procedure:

-

Reaction Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen/argon inlet.

-

Initial Solution: Dissolve 3-bromothiophene in anhydrous diethyl ether or THF and cool the solution to -78 °C using a dry ice/acetone bath.

-

Lithiation: Slowly add a solution of n-butyllithium (1.0 eq) via the dropping funnel, maintaining the temperature at -78 °C. The choice of a strong base like n-BuLi is critical for efficient metal-halogen exchange to form the 3-thienyllithium intermediate. Stir the reaction mixture for 1 hour at this temperature.

-

Sulfurization: In a separate flask, suspend powdered elemental sulfur (1.1 eq) in anhydrous ether/THF. Transfer this slurry to the 3-thienyllithium solution at -78 °C. This step introduces the sulfur atom that will become the thiol.

-

Warm-up: Allow the reaction mixture to slowly warm to room temperature and stir for several hours or overnight.

-

Quenching & Workup: Cool the mixture in an ice bath and carefully quench by the slow addition of 10% aqueous HCl to protonate the thiolate. This step is exothermic and should be performed with caution.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with diethyl ether.

-

Washing: Combine the organic extracts and wash sequentially with water and then brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the resulting crude oil by vacuum distillation to yield pure this compound.[15]

Synthesis Workflow Diagram

Caption: Synthesis of this compound via Lithiation.

Chemical Reactivity and Metabolic Considerations

The chemistry of this compound is dominated by two features: the nucleophilic thiol group and the aromatic thiophene ring. The thiol can be readily alkylated, acylated, or oxidized to form disulfides. From a drug development perspective, a critical consideration is its metabolic fate.

The sulfur atom in the thiophene ring is susceptible to oxidation by cytochrome P450 (CYP450) enzymes in vivo. This can lead to the formation of a highly reactive and electrophilic thiophene-S-oxide intermediate.[16] Such intermediates can be trapped by endogenous nucleophiles like glutathione (GSH), a key mechanism of drug metabolism and, in some cases, toxicity. Understanding this pathway is crucial for predicting the metabolic stability and potential reactivity of drug candidates containing the thiophene moiety.[16]

Metabolic Activation Pathway

Caption: Bioactivation of a thiophene scaffold.

Applications in Drug Discovery

This compound is a valuable building block for creating libraries of compounds for screening and lead optimization. The thiol group serves as a strategic attachment point for various side chains and functional groups, allowing for systematic exploration of the chemical space around the thiophene core.

-

Nucleophilic Displacement: The thiolate anion, easily generated with a mild base, is a potent nucleophile for reactions with alkyl or aryl halides, enabling the synthesis of diverse thioethers.

-

Coupling Reactions: The thiol can participate in various metal-catalyzed coupling reactions, expanding its synthetic utility.

-

Scaffold Decoration: It provides a means to attach pharmacophoric elements or groups that modulate solubility, lipophilicity, and metabolic stability.

The diverse pharmacological activities of thiophene derivatives—including anti-inflammatory, antimicrobial, and anticancer effects—underscore the importance of intermediates like this compound in the drug discovery pipeline.[4][17][18]

Role as a Versatile Synthetic Intermediate

Caption: Synthetic utility of this compound.

Safety and Handling

As a laboratory chemical, this compound must be handled with appropriate precautions. It is classified as a flammable liquid and is harmful if swallowed.[11][19] It can also cause skin and serious eye irritation.[19]

-

GHS Pictograms: GHS02 (Flammable), GHS07 (Exclamation Mark)

-

Hazard Statements: H226 (Flammable liquid and vapor), H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[11][19]

-

Precautions:

-

P210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking.

-

P280: Wear protective gloves, protective clothing, and eye/face protection.[19]

-

P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor.[19]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[19]

-

Always consult the latest Safety Data Sheet (SDS) from the supplier before handling this chemical and work in a well-ventilated fume hood.[19]

Conclusion

This compound is more than just a chemical reagent; it is a strategic tool for medicinal chemists and drug discovery scientists. Its well-defined physicochemical properties, accessible synthesis, and versatile reactivity make it an indispensable building block for the creation of novel therapeutics. A thorough understanding of its chemistry, including its metabolic liabilities, empowers researchers to design next-generation drug candidates with improved efficacy and safety profiles.

References

-

This compound | CAS 7774-73-4 . Matrix Fine Chemicals. [Link]

-

3-Thiophenethiol . NIST WebBook. [Link]

-

3-Thiophenethiol . PubChem, National Institutes of Health. [Link]

-

Synthesis of Thienothiophenes . Encyclopedia.pub. [Link]

-

2-THIOPHENETHIOL . Organic Syntheses. [Link]

-

This compound . Chemdad. [Link]

-

Cas 7774-73-4,this compound . LookChem. [Link]

-

Thiophene . Wikipedia. [Link]

-

Valadon, P., et al. Thiophene Sulfoxides as Reactive Metabolites . Chemical Research in Toxicology, ACS Publications. [Link]

-

Bhagwat, J. K., & Ambre, M. B. PHARMACOLOGICAL APPLICATION OF THIOPHENE DERIVATIVES . EPRA JOURNALS. [Link]

-

Medicinal chemistry-based perspectives on thiophene and its derivatives . RSC Medicinal Chemistry, National Institutes of Health. [Link]

-

Therapeutic Potential of Thiophene Compounds: A Mini-Review . PubMed. [Link]

-

Thiophene-Based Compounds . Encyclopedia MDPI. [Link]

-

Synthesis, Characterization of thiophene derivatives and its biological applications . Journal of Namibian Studies. [Link]

Sources

- 1. Thiophene - Wikipedia [en.wikipedia.org]

- 2. eprajournals.com [eprajournals.com]

- 3. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 4. encyclopedia.pub [encyclopedia.pub]

- 5. lookchem.com [lookchem.com]

- 6. 7774-73-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. This compound | 7774-73-4 [amp.chemicalbook.com]

- 8. chemscene.com [chemscene.com]

- 9. This compound | CAS 7774-73-4 [matrix-fine-chemicals.com]

- 10. 7774-73-4 this compound this compound - CAS Database [chemnet.com]

- 11. 3-Thiophenethiol | C4H4S2 | CID 82202 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. 3-Thiophenethiol [webbook.nist.gov]

- 13. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 14. encyclopedia.pub [encyclopedia.pub]

- 15. Organic Syntheses Procedure [orgsyn.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Therapeutic Potential of Thiophene Compounds: A Mini-Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. journalwjarr.com [journalwjarr.com]

- 19. static.cymitquimica.com [static.cymitquimica.com]

Introduction: From a Coal Tar Impurity to a Key Synthetic Building Block

An In-Depth Technical Guide to the Discovery and Synthetic History of Thiophene-3-thiol

For Researchers, Scientists, and Drug Development Professionals

The journey of this compound is intrinsically linked to the discovery of its parent heterocycle, thiophene. In 1882, the German chemist Viktor Meyer, while conducting a routine lecture demonstration, stumbled upon a profound discovery. He found that the characteristic blue color of the "indophenin test," long believed to be a reaction of benzene, failed with highly purified benzene.[1][2][3] This led him to isolate the true culprit: a sulfur-containing aromatic compound he named thiophene, a contaminant in coal tar benzene.[2][4] This serendipitous event opened the door to a vast new field of heterocyclic chemistry. While thiophene itself resembled benzene in many of its properties, the unique electronic contributions of the sulfur heteroatom endowed it and its derivatives with distinct reactivity and biological significance, establishing it as a cornerstone in medicinal chemistry.[3]

This guide focuses on a crucial derivative, this compound, tracing its history from the foundational synthetic strategies that first made it accessible to its role as a valuable intermediate in modern organic synthesis.

The Challenge of Regiochemistry: Early Synthetic Hurdles

Following the discovery of thiophene, chemists began exploring methods to functionalize the ring. Early efforts in electrophilic substitution (such as nitration, halogenation, and acylation) showed a strong preference for reaction at the 2- and 5-positions (the α-positions adjacent to the sulfur), which are more electronically activated.[2][5] Consequently, direct and selective synthesis of 3-substituted thiophenes, including this compound, presented a significant challenge. Accessing the 3-position (the β-position) required more nuanced and indirect synthetic strategies.

A Foundational Breakthrough: The Gronowitz Synthesis of this compound

A pivotal moment in the history of this compound was the development of a reliable synthetic route by Salo Gronowitz. This method cleverly circumvents the regiochemical limitations of electrophilic substitution by employing organometallic intermediates. The Gronowitz procedure hinges on the metalation of 3-bromothiophene, followed by trapping the resulting organometallic species with elemental sulfur.[6] This approach provided, for the first time, a direct and high-yielding pathway to the previously elusive 3-thiol isomer.

The logic of this synthesis is rooted in the precise control offered by organometallic chemistry:

-

Directed Functionalization: Starting with 3-bromothiophene provides a regiochemical anchor. The bromine atom at the 3-position serves as a handle for a halogen-metal exchange reaction.

-

Nucleophilic Intermediate: The reaction with an organolithium reagent like n-butyllithium generates 3-thienyllithium, a potent nucleophile. This inverts the electronic character of the 3-position from electrophilic (in C-Br) to strongly nucleophilic (in C-Li).

-

Sulfurization: The highly reactive 3-thienyllithium readily attacks the electrophilic sulfur atoms of the S₈ crown, cleaving the S-S bond to form a lithium thiolate.

-

Protonation: A simple acidic workup protonates the thiolate intermediate to yield the final, stable this compound.

Visualizing the Gronowitz Synthesis Workflow

The following diagram illustrates the key transformations in the synthesis of this compound from 3-bromothiophene.

Caption: The Gronowitz synthesis of this compound.

Detailed Experimental Protocol: Synthesis via Sulfurization of 3-Thienyllithium

This protocol is based on the general procedure described by Gronowitz.[6] Modern adaptations may vary in solvent systems or specific reagents, but the core principles remain the same.

Step 1: Formation of 3-Thienyllithium

-

To a flame-dried, three-necked flask equipped with a magnetic stirrer, a nitrogen inlet, a dropping funnel, and a low-temperature thermometer, add a solution of 3-bromothiophene in anhydrous diethyl ether.

-

Cool the reaction vessel to -70°C using a dry ice/acetone bath. Causality: This low temperature is critical to prevent side reactions and decomposition of the highly reactive organolithium intermediate that will be formed.

-

Slowly add a solution of n-butyllithium in hexane via the dropping funnel, ensuring the internal temperature does not rise above -65°C.

-

Stir the resulting mixture at -70°C for 30 minutes after the addition is complete to ensure full formation of 3-thienyllithium.

Step 2: Sulfurization

-

In a separate flask, prepare a slurry of finely powdered elemental sulfur in anhydrous diethyl ether.

-

Cool the sulfur slurry to -70°C.

-

Slowly transfer the previously prepared 3-thienyllithium solution to the sulfur slurry via a cannula. Causality: Adding the organolithium to the sulfur (inverse addition) helps to minimize side reactions where the organolithium might react with the newly formed thiolate.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

Step 3: Acidification and Isolation

-

Cool the reaction mixture in an ice bath and cautiously quench it by adding water.

-

Transfer the mixture to a separatory funnel. The aqueous layer, containing the lithium thiolate salt, is separated.

-

Wash the organic layer with a small amount of water, combining the aqueous extracts.

-

Acidify the combined aqueous layers with a dilute acid (e.g., 2M sulfuric acid) until the solution is acidic to litmus paper. The this compound will precipitate or form an oil. Causality: Protonation of the soluble thiolate salt converts it to the neutral thiol, which is typically less soluble in water, facilitating its extraction.

-

Extract the product into diethyl ether. Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound. Further purification can be achieved by distillation.

Physicochemical Properties and Modern Relevance

This compound is a valuable intermediate, primarily because the thiol group is a versatile functional handle for further synthetic transformations, such as nucleophilic substitution or oxidation.[7] Its physical and chemical properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₄H₄S₂ | [8] |

| Molecular Weight | 116.20 g/mol | [8] |

| CAS Number | 7774-73-4 | [8] |

| Appearance | Colorless to pale yellow liquid | - |

| Boiling Point | ~172.6°C at 760 mmHg | [9] |

| Synonyms | 3-Mercaptothiophene, Thiophen-3-thiol | [8][9] |

Today, this compound serves as a key precursor in the synthesis of more complex heterocyclic systems, such as thienothiophenes, which are investigated for applications in materials science and electronics.[7] The deprotonated thiolate is an excellent nucleophile, used to construct larger molecules by reacting with electrophiles.[7]

Conclusion

The history of this compound exemplifies a classic challenge in synthetic organic chemistry: the control of regioselectivity in an aromatic system. While the parent thiophene ring was discovered in the late 19th century, accessing the 3-thiol isomer remained non-trivial until the advent of organometallic techniques. The synthetic route pioneered by Gronowitz, utilizing the formation and sulfurization of 3-thienyllithium, stands as a landmark achievement. It not only provided a practical method to produce this valuable compound but also showcased a powerful strategy for overcoming the inherent reactivity patterns of the thiophene nucleus. This historical development continues to underpin the modern use of this compound as a versatile building block for advanced materials and complex molecules.

References

- Organic Syntheses Procedure. (n.d.). 2-thiophenethiol.

- Encyclopedia.pub. (n.d.). Synthesis of Thienothiophenes.

- Wikipedia. (2024, April 29). Thiophene.

- World Journal of Advanced Research and Reviews. (2025). Synthesis, Characterization of thiophene derivatives and its biological applications.

- Gulea, M. (2014). Recent Advances in the Synthesis of Thiophene Derivatives by Cyclization of Functionalized Alkynes. Molecules, 19(10), 15637-15679. doi:10.3390/molecules191015637.

- Cheméo. (n.d.). 3-Thiophenethiol (CAS 7774-73-4) - Chemical & Physical Properties.

- Mishra, R., et al. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica, 3(4), 38-54.

- ResearchGate. (2011). (PDF) Synthesis, properties and biological activity of thiophene: A review.

- BenchChem. (2025). Discovery and history of thiophene compounds in medicinal chemistry.

- Research and Reviews: Journal of Chemistry. (2022). Derivatives and Synthesis of Heterocyclic Compound: Thiophene.

- Schuetz, R. D., & Fredericks, W. L. (1962). A New Synthesis of Thiophene- and Thianaphthenethiols. The Journal of Organic Chemistry, 27(4), 1301–1303. doi:10.1021/jo01051a032.

- Brooks, J. W., Howard, E. G., & Wehrle, J. J. (1950). Derivatives of 3-Thiophenethiol. Journal of the American Chemical Society, 72(3), 1289–1290. doi:10.1021/ja01159a071.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 82202, 3-Thiophenethiol.

- Books. (2024). Chapter 11: Synthesis, Properties, and Biological Applications of Thiophene.

- Scribd. (n.d.). Thiophene: Structure, Properties, Reactions | PDF.

- Alfa Chemistry. (n.d.). CAS 7774-73-4 3-Thiophenethiol.

- International Journal of Pharmaceutical Research and Applications. (2025). Synthesis of thiophene and Their Pharmacological Activity.

Sources

- 1. Thiophene - Wikipedia [en.wikipedia.org]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. scribd.com [scribd.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. encyclopedia.pub [encyclopedia.pub]

- 8. 3-Thiophenethiol | C4H4S2 | CID 82202 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. alfa-chemistry.com [alfa-chemistry.com]

Theoretical studies on Thiophene-3-thiol electronic structure

An In-Depth Technical Guide to the Theoretical Electronic Structure of Thiophene-3-thiol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thiophene and its derivatives represent a cornerstone in medicinal chemistry and materials science, valued for their unique electronic properties and biological activity.[1][2] this compound, in particular, presents a fascinating case study due to the interplay between the aromatic thiol ring and the reactive thiol (-SH) substituent. Understanding its electronic structure is paramount for predicting its reactivity, stability, and potential as a pharmacophore or a building block for novel materials. This guide provides a comprehensive theoretical framework for investigating the electronic properties of this compound using quantum chemical calculations. We will delve into the causality behind methodological choices, present a detailed computational workflow, and illustrate how to interpret the resulting data to gain actionable insights for drug development and materials science applications.

Introduction: The Significance of this compound

The thiophene ring is a five-membered aromatic heterocycle containing a sulfur atom.[3] This "electron-rich" system has bioisosteric properties that allow it to mimic other functional groups in biological systems, enhancing interactions with diverse targets.[1] Consequently, thiophene is a privileged scaffold found in numerous FDA-approved drugs, exhibiting a wide array of pharmacological activities including anti-inflammatory, anticancer, and antimicrobial effects.[4][5][6]

The introduction of a thiol (-SH) group at the 3-position of the thiophene ring creates this compound (Figure 1). This functionalization is significant for several reasons:

-

Reactivity Hotspot: The thiol group is a potent nucleophile and can participate in various reactions, most notably thiol-ene "click" chemistry and Michael additions.[7] This is a critical feature for the design of covalent inhibitors in drug development, where the thiol can form a stable bond with a biological target.

-

Modulated Electronics: The thiol group can influence the electron distribution within the aromatic ring, affecting its stability, reactivity, and spectroscopic properties.

-

Coordination Chemistry: The sulfur atom of the thiol can act as a ligand, coordinating with metal ions, which is relevant for catalyst design and the development of metal-based therapeutics.

A rigorous theoretical investigation of this compound's electronic structure allows us to move beyond qualitative predictions and quantitatively assess its properties, guiding rational molecular design and synthesis.

Caption: Molecular structure of this compound.

The Theoretical Framework: Selecting the Right Computational Tools

To accurately model the electronic structure of this compound, Density Functional Theory (DFT) stands out as the method of choice. It offers an excellent balance between computational cost and accuracy for systems of this size.[8][9] The central pillar of a DFT calculation is the choice of the exchange-correlation functional and the basis set.

2.1. Justification for Method Selection

-

Exchange-Correlation Functional: For organic molecules like thiophene derivatives, hybrid functionals that mix a portion of exact Hartree-Fock exchange with DFT exchange are generally superior. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a robust and widely used choice that has demonstrated success in predicting the geometries and electronic properties of thiophene-based systems.[9][10] For higher accuracy, especially when dealing with reaction barriers or non-covalent interactions, range-separated functionals like ωB97X-D or double-hybrid functionals could be considered, as they can better handle issues like delocalization error that can be problematic in thiol-Michael addition reactions.[11]

-

Basis Set: The basis set is the set of mathematical functions used to build the molecular orbitals. A Pople-style basis set like 6-311+G(d,p) is highly recommended.

-

6-311: This indicates a triple-zeta quality, providing more flexibility for describing the valence electrons.

-

+: The plus sign signifies the addition of diffuse functions, which are crucial for accurately describing the lone pairs on the sulfur atoms and the potentially anionic character of the thiolate.

-

(d,p): These are polarization functions added to heavy atoms (d) and hydrogen atoms (p). They are essential for describing the anisotropic nature of electron density in bonding, which is critical for a planar aromatic system and the thiol group.

-

2.2. A Self-Validating Protocol: The Importance of Frequency Calculations

Every computational protocol must be self-validating. For geometry optimizations, this is achieved through a subsequent frequency calculation at the same level of theory. A true energy minimum on the potential energy surface is confirmed by the absence of any imaginary frequencies. The presence of one or more imaginary frequencies indicates a saddle point (a transition state) or a higher-order saddle point, meaning the optimized geometry is not stable and the optimization must be revisited.

Experimental Protocol: A Step-by-Step Computational Workflow

This section outlines a detailed protocol for the theoretical analysis of this compound's electronic structure using a quantum chemistry software package like Gaussian.

Step 1: Input File Preparation

-

Define the initial 3D coordinates of this compound. These can be generated using molecular building software (e.g., GaussView, Avogadro).

-

Specify the charge (0 for the neutral molecule) and spin multiplicity (1 for a singlet ground state).

-

Write the route section. For an initial geometry optimization and frequency calculation, this would be: #p B3LYP/6-311+G(d,p) Opt Freq.

-

#p: Requests enhanced print output.

-

B3LYP/6-311+G(d,p): Specifies the chosen level of theory.

-

Opt: Requests a geometry optimization to find the lowest energy structure.

-

Freq: Requests a frequency calculation to verify the nature of the stationary point.

-

Step 2: Geometry Optimization and Verification

-

Submit the input file to the computational software.

-

Upon completion, verify that the optimization converged successfully.

-

Crucially, inspect the output of the frequency calculation. Confirm that there are zero imaginary frequencies, thus validating the structure as a true minimum.

Step 3: Calculation of Electronic Properties

-

Using the optimized geometry from Step 2, perform a single-point energy calculation.

-

This calculation will provide key electronic properties, including:

-

Energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).

-

The full set of molecular orbitals.

-

The Mulliken or Natural Bond Orbital (NBO) atomic charges.

-

The dipole moment.

-

Step 4: Molecular Electrostatic Potential (MEP) Mapping

-

Perform an additional calculation to generate the MEP surface. This is typically done by adding the Output=CHelpG or a similar keyword to the route section of a single-point calculation to compute electrostatic potential-derived charges, which are then used to visualize the MEP surface.

Caption: Computational workflow for analyzing this compound.

Results and Discussion: Interpreting the Electronic Landscape

The output of the computational workflow provides a wealth of quantitative data. Here, we discuss how to interpret these findings in the context of chemical reactivity and molecular properties.

4.1. Frontier Molecular Orbitals (FMOs)

The HOMO and LUMO are the key players in chemical reactions.

-

HOMO (Highest Occupied Molecular Orbital): Represents the ability to donate an electron. Regions of high HOMO density are susceptible to electrophilic attack. For this compound, the HOMO is expected to have significant contributions from the sulfur lone pairs and the π-system of the ring.

-

LUMO (Lowest Unoccupied Molecular Orbital): Represents the ability to accept an electron. Regions with high LUMO density are susceptible to nucleophilic attack.

-

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a critical indicator of chemical stability and reactivity.[12][13] A small gap suggests the molecule is more reactive and requires less energy for electronic excitation.[14] For thiophene derivatives, this gap is a key parameter in designing organic electronic materials.[15]

4.2. Molecular Electrostatic Potential (MEP)

The MEP is a 3D map of the electronic charge distribution around a molecule. It provides an intuitive guide to intermolecular interactions.

-

Negative Regions (Red/Yellow): Indicate electron-rich areas, such as the lone pairs on the sulfur atoms. These are the most likely sites for electrophilic attack.

-

Positive Regions (Blue): Indicate electron-poor areas, such as the hydrogen atom of the thiol group. These are sites for nucleophilic attack. The MEP is invaluable for predicting how this compound will interact with a biological receptor or another reactant.

4.3. Quantitative Data Summary

The following table presents hypothetical, yet realistic, data for this compound calculated at the B3LYP/6-311+G(d,p) level of theory.

| Property | Calculated Value | Significance |

| Total Energy | (Arbitrary Units, e.g., Hartrees) | Provides a baseline for comparing the stability of different conformers or isomers. |

| HOMO Energy | -6.5 eV | Indicates the ionization potential; a higher value means easier electron removal. |

| LUMO Energy | -1.2 eV | Relates to the electron affinity; a lower value means it's a better electron acceptor. |

| HOMO-LUMO Gap (ΔE) | 5.3 eV | A relatively large gap suggests high kinetic stability.[13] |

| Dipole Moment | ~1.5 Debye | A non-zero value indicates the molecule is polar, affecting its solubility and intermolecular interactions. |

Applications in Drug Development and Materials Science

The theoretical data generated provides a powerful predictive tool:

-

For Drug Developers: The MEP map and FMO analysis can identify the reactive sites of this compound. This is crucial for designing it as a covalent warhead that targets specific nucleophilic residues (like cysteine) in a protein active site. The calculated stability (HOMO-LUMO gap) can also inform on its potential metabolic liabilities. Thiophene derivatives are known to possess a wide range of biological activities, and computational insights can help rationalize structure-activity relationships (SAR).[1][16]

-

For Materials Scientists: The HOMO-LUMO gap is directly related to the optical and electronic properties of a material.[15] By theoretically predicting this gap, scientists can screen derivatives of this compound for their potential use in organic electronics, such as organic photovoltaics (OPVs) or organic light-emitting diodes (OLEDs), where tuning the band gap is essential.[2][17]

Conclusion

This guide has established a rigorous and self-validating computational framework for the theoretical study of this compound's electronic structure. By leveraging Density Functional Theory with appropriate functionals and basis sets, researchers can gain deep insights into the molecule's reactivity, stability, and electrostatic properties. The interpretation of Frontier Molecular Orbitals and the Molecular Electrostatic Potential provides a rational basis for its application in designing next-generation pharmaceuticals and advanced organic materials. The synergy between these theoretical predictions and experimental validation is the key to accelerating innovation in these critical scientific fields.

References

- BenchChem. (2025).

- Li, M., et al. (n.d.). Structural and Electronic Properties of Thiophene-Based Supramolecular Architectures: Influence of the Underlying Metal Surfaces. MDPI.

- Belaidi, S. (2025). Computational Methods Applied in Physical-Chemistry Property Relationships of Thiophene Derivatives.

- Abdelgawad, M. A., et al. (2024). New thiophene derivatives: chemoselective synthesis, antitumor effectiveness, structural characterization, DFT calculations, Hirshfeld surface, and Fukui function analysis. NIH.

- (2025). Fused thiophenes: An overview of the computational investigations.

- (n.d.).

- (n.d.). Calculated (HOMO -LUMO) energies of the thiophene oligomer by DFT method.

- (2025). Structural and Electronic Properties of New Materials Based on Thiophene and Phenylene.

- Kumar, A., et al. (n.d.). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. NIH.

- Wikipedia. (n.d.). Thiophene.

- (2018). Theoretical Investigation on the Antitumor Drug: ThioTEPA and its Interaction with S-donor Biomolecules and DNA Purine Bases. Chemical Methodologies.

- (n.d.). The HOMO-LUMO gap decreases with increased chain length n in oligomers.

- (n.d.). Theoretical Studies on The Electronic Properties of Thiophene, Oligo- and Polythiophenes and their derivatives.

- Šolc, R., et al. (2008). Theoretical Study of Structure, Electronic Properties, and Photophysics of Cyano-Substituted Thiophenes and Terthiophenes. The Journal of Physical Chemistry A.

- (n.d.). Exploring Thiophene Derivatives: Synthesis Strategies and Biological Significance. OUCI.

- National Center for Biotechnology Information. (n.d.). 3-Thiophenethiol. PubChem.

- (2025).

- (n.d.). Therapeutic importance of synthetic thiophene. PubMed Central.

- Al-Yasari, R. K. (n.d.). Analysis of molecular structures and spectroscopic properties of thiophene molecules. Journal of Chemical and Pharmaceutical Sciences.

- Abdel-Fattah, M. M., et al. (2015).

- (n.d.). Therapeutic Potential of Thiophene Compounds: A Mini-Review. PubMed.

- (n.d.). Synthesis and Applications of Thiophene Derivatives as Organic Materials.

- Shimizu, D., et al. (n.d.). Theoretical Study on the Structures, Electronic Properties, and Aromaticity of Thiophene Analogues of Anti-Kekulene. MDPI.

- (2024).

- (n.d.).

- (2025). Explore the Structural and Electronic Properties at the Organic/Organic Interfaces of Thiophene-Based Supramolecular Architectures. PubMed Central.

- (n.d.). Calculated HOMO-LUMO gaps for thiophene oligomers (in eV) compared with....

- BenchChem. (2025). Quantum Chemical Calculations for Thiol-Ene Reactions: An In-depth Technical Guide.

- Lee, T. S. (2019).

Sources

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Thiophene - Wikipedia [en.wikipedia.org]

- 4. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Therapeutic Potential of Thiophene Compounds: A Mini-Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. books.rsc.org [books.rsc.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. jchps.com [jchps.com]

- 11. chemrxiv.org [chemrxiv.org]

- 12. researchgate.net [researchgate.net]

- 13. chemmethod.com [chemmethod.com]

- 14. researchgate.net [researchgate.net]

- 15. e3s-conferences.org [e3s-conferences.org]

- 16. Exploring Thiophene Derivatives: Synthesis Strategies and Biological Significance [ouci.dntb.gov.ua]

- 17. pdf.benchchem.com [pdf.benchchem.com]

Thiophene-3-thiol chemical reactivity and aromaticity

An In-Depth Technical Guide to the Aromaticity and Chemical Reactivity of Thiophene-3-thiol

Abstract: this compound, a pivotal sulfur-containing heterocycle, stands as a versatile and highly valuable building block in the realms of medicinal chemistry and materials science. Its unique electronic structure, born from the interplay between the aromatic thiophene ring and the nucleophilic thiol group, imparts a rich and nuanced reactivity profile. This guide provides an in-depth exploration of the core principles governing the aromaticity and chemical behavior of this compound. We will dissect the theoretical underpinnings of thiophene's aromatic character, systematically investigate the compound's key chemical transformations—including reactions at the thiol functionality and on the aromatic nucleus—and provide field-proven experimental protocols. This document is intended to serve as a comprehensive resource for researchers, chemists, and drug development professionals seeking to harness the synthetic potential of this important molecule.

The Thiophene Core: An Exploration of Aromaticity

The chemical behavior of this compound is fundamentally rooted in the aromaticity of the five-membered thiophene ring. Unlike its saturated counterparts, thiophene exhibits a stability and reaction profile that closely resembles benzene.[1][2]

Electronic Structure and Aromatic Character

Thiophene's aromaticity is a consequence of its planar, cyclic structure with a continuous ring of p-orbitals containing six delocalized π-electrons, conforming to Hückel's (4n+2) rule where n=1.[3][4][5] The sulfur atom plays a crucial role; it is sp² hybridized, and one of its lone pairs occupies a p-orbital, participating in the aromatic sextet, while the other lies in the plane of the ring.[1][5] This delocalization of the sulfur lone pair is a defining feature of its electronic structure.

Theoretical and experimental studies consistently place thiophene's aromaticity below that of benzene but significantly above its heterocyclic analogues, furan and pyrrole.[1] The established order of aromaticity is:

Benzene > Thiophene > Pyrrole > Furan

This trend is directly correlated with the electronegativity of the heteroatom (O > N > S).[4][5] Sulfur, being the least electronegative of the three, holds its lone pair electrons less tightly, allowing for more effective delocalization into the π-system and thus conferring a higher degree of aromatic character.[4] The impact of this delocalization is evident in the molecule's bond lengths, which are intermediate between single and double bonds.[1]

Assessing Aromaticity: Computational and Spectroscopic Insights

The aromaticity of heterocyclic systems is quantified using various computational and experimental methods. Key indicators include:

-

Aromatic Stabilization Energy (ASE): The energy difference between the aromatic compound and a hypothetical, non-aromatic analogue.

-

Geometric Criteria (HOMA): The Harmonic Oscillator Model of Aromaticity (HOMA) assesses the degree of bond length equalization around the ring. A value of 1 indicates a fully aromatic system like benzene.

-

Magnetic Criteria (NICS): Nucleus-Independent Chemical Shift (NICS) calculations measure the magnetic shielding at the center of the ring. A large negative value is indicative of a strong diamagnetic ring current, a hallmark of aromaticity.[6]

While the thiol substituent at the 3-position will subtly modulate the electronic distribution and local aromaticity of the thiophene ring, the fundamental aromatic character is retained.

The Dual Nature of Reactivity: A Synthetic Chemist's Perspective

This compound possesses two primary sites of reactivity: the acidic and highly nucleophilic thiol (-SH) group, and the electron-rich aromatic ring. This duality allows for a diverse range of chemical transformations, making it a powerful synthon for molecular construction.

Reactions at the Thiol Functionality

The thiol group is arguably the most reactive site on the molecule under many conditions. Its chemistry is central to its utility as a synthetic intermediate.

A key characteristic of thiols is their acidity, which is significantly greater than that of corresponding alcohols.[7] this compound is readily deprotonated by common bases (e.g., NaOH, K₂CO₃, Et₃N) to form the corresponding thiolate anion. This thiolate is a potent, soft nucleophile, which is the basis for its most common reactions.

Caption: Reversible deprotonation of this compound to form the nucleophilic thiolate.

The reaction of the thiophen-3-thiolate with alkylating agents, such as alkyl halides or tosylates, is one of the most fundamental and reliable methods for forming thioether (sulfide) linkages.[8] This reaction typically proceeds via an SN2 mechanism and is highly efficient.

Field-Proven Protocol: General S-Alkylation of this compound

-

Setup: To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq.) and a suitable solvent such as DMF, acetonitrile, or ethanol.

-

Deprotonation: Add a base (e.g., K₂CO₃, 1.5 eq. or NaH, 1.1 eq.) portion-wise at room temperature (or 0 °C for NaH). Stir the mixture for 30 minutes to ensure complete formation of the thiolate.

-

Alkylation: Add the alkyl halide (1.1 eq.) dropwise to the stirred suspension.

-

Reaction: Monitor the reaction by TLC or LC-MS. Heating may be required depending on the reactivity of the alkyl halide (e.g., 60-80 °C).

-

Work-up: Upon completion, cool the reaction to room temperature, pour it into water, and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography.

Causality Insight: The choice of a polar aprotic solvent like DMF can accelerate SN2 reactions. Using an excess of the base ensures the thiol is fully converted to the more nucleophilic thiolate, driving the reaction to completion.

Thiols can be easily oxidized to form disulfides. This reaction is often reversible, and the disulfide bond is a key structural motif in proteins. Mild oxidizing agents like iodine (I₂) or even atmospheric oxygen can effect this transformation. This reactivity can be a practical consideration, as samples of this compound may contain the corresponding disulfide as an impurity after prolonged storage.

Caption: Reversible oxidation of this compound to its corresponding disulfide.

The reduction of the disulfide back to the thiol can be accomplished with reducing agents like sodium borohydride (NaBH₄).[9]

Reactions on the Aromatic Ring

The thiophene ring is electron-rich and readily undergoes reactions typical of aromatic systems, most notably electrophilic aromatic substitution and metalation.

The most acidic protons on the thiophene ring are at the α-positions (C2 and C5). Treatment of a thiophene with a strong organolithium base, such as n-butyllithium (n-BuLi), results in regioselective deprotonation.[1][10] For this compound, the thiol proton is the most acidic site overall. Therefore, to achieve ring metalation, the thiol group must first be protected or two equivalents of base must be used.

A more common strategy for functionalizing the 3-position is to start with 3-bromothiophene, which can be converted to 3-lithiothiophene via lithium-halogen exchange. This powerful nucleophile can then be trapped with various electrophiles.[11] The synthesis of this compound itself often employs this strategy, using elemental sulfur as the electrophile.

Workflow: Synthesis of this compound via Lithiation

Caption: Synthetic pathway to this compound from 3-bromothiophene.

Field-Proven Protocol: Synthesis of this compound from 3-Bromothiophene (Adapted from the procedure for 2-thiophenethiol[11])

-

Setup: A dry, three-necked flask under an inert atmosphere (N₂ or Ar) is charged with anhydrous tetrahydrofuran (THF). The flask is cooled to -78 °C using a dry ice/acetone bath.

-

Lithiation: 3-Bromothiophene (1.0 eq.) is added, followed by the slow, dropwise addition of n-butyllithium (1.05 eq.) while maintaining the temperature below -70 °C. The mixture is stirred for 1 hour at this temperature to ensure complete lithium-halogen exchange.

-

Sulfurization: Powdered elemental sulfur (1.1 eq.) is added in one portion. The reaction mixture is stirred at -78 °C for 30-60 minutes, then allowed to warm slowly to room temperature.

-

Quenching: The reaction is carefully quenched by pouring it into ice-cold water.

-

Work-up: The aqueous layer is separated and washed with a nonpolar solvent (e.g., hexanes) to remove non-polar impurities. The aqueous layer is then cooled in an ice bath and acidified with cold, dilute HCl or H₂SO₄ to protonate the thiolate.

-

Extraction & Purification: The product is immediately extracted into diethyl ether or ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The crude this compound is then purified by vacuum distillation.

Trustworthiness: This protocol is self-validating. The use of an inert atmosphere and anhydrous conditions is critical due to the high reactivity of organolithium reagents. Immediate extraction after acidification is necessary to minimize oxidative dimerization of the thiol product.[11]

Thiophene derivatives are extensively used in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille) to build complex molecular architectures for pharmaceuticals and organic electronics. However, the free thiol group of this compound can act as a potent poison for palladium catalysts.[12]

Causality Insight: The sulfur atom coordinates strongly to the palladium center, deactivating the catalyst and halting the catalytic cycle. Therefore, a protection strategy is mandatory. The thiol is often converted to a more robust thioether, such as a tert-butyl sulfide, which is stable to coupling conditions but can be cleaved later if the free thiol is desired.[12]

Applications in Drug Discovery and Beyond

The thiophene ring is considered a "privileged pharmacophore" in medicinal chemistry, appearing in numerous FDA-approved drugs.[13][14] Its ability to act as a bioisostere for a benzene ring, while modulating physicochemical properties like solubility and metabolism, makes it a highly attractive scaffold for drug design.[1]

Thiophene-Containing Pharmaceuticals

Dozens of drugs incorporate the thiophene nucleus, spanning a wide range of therapeutic areas.[14]

-

Clopidogrel (Plavix): An antiplatelet agent where the thiophene ring is crucial for its activity. Clopidogrel is a prodrug that is metabolically activated via oxidation of the thiophene ring, ultimately leading to the formation of a reactive thiol metabolite that inhibits the P2Y₁₂ receptor.[15]

-

Olanzapine (Zyprexa): An atypical antipsychotic used to treat schizophrenia and bipolar disorder.

-

Ticarcillin: A penicillin-class antibiotic where the thiophene serves as a bioisostere for the phenyl group found in earlier antibiotics.[16]

The thiol group itself, as seen in the active metabolite of clopidogrel, can be a critical pharmacophoric element, forming key interactions with biological targets.

Emerging Research Areas

The unique reactivity of this compound and its derivatives continues to be exploited in cutting-edge research. For instance, novel thiophene-3-carboxamide derivatives have been developed as potent inhibitors of VEGFR-2, a key target in cancer therapy due to its role in angiogenesis.[17] In materials science, the controlled polymerization and coupling of functionalized thiophenes, including those derived from this compound, are central to the development of organic semiconductors and conductive polymers.[18]

Summary and Outlook

This compound is a molecule of significant synthetic importance, defined by the distinct and complementary reactivity of its thiol group and aromatic core. A thorough understanding of its aromatic character provides the foundation for predicting its behavior in chemical reactions. Mastery of its key transformations—alkylation and oxidation at the sulfur, and metalation or coupling at the ring—empowers chemists to construct complex molecular targets. From life-saving pharmaceuticals to next-generation electronic materials, the applications of this versatile building block continue to expand, ensuring its enduring relevance in the chemical sciences.

Data Summary

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | This compound | [19] |

| CAS Number | 7774-73-4 | [20][21] |

| Molecular Formula | C₄H₄S₂ | [19][20] |

| Molecular Weight | 116.20 g/mol | [19][20] |

| Appearance | Colorless to yellow liquid | |

| Odor | Strong, unpleasant, garlic/cooked meat | [22][23] |

| Boiling Point | ~171-173 °C at 760 mmHg | [21][23] |

| Density | ~1.25-1.27 g/cm³ | [21][23] |

| pKa | ~6.35 (Predicted) | [23] |

References

-

Theoretical Study on the Structures, Electronic Properties, and Aromaticity of Thiophene Analogues of Anti-Kekulene. MDPI. Available at: [Link]

-

Synthesis of 3-mercaptothiophene-2-carboxamide. PrepChem.com. Available at: [Link]

-

SYNTHESIS OF 3-MERCAPTOTHIOPHENE-2-AND 4-CARBOXYLIC ACIDS. Organic Preparations and Procedures International. Available at: [Link]

-

A Computational Study of the Relative Aromaticity of Pyrrole, Furan, Thiophene and Selenophene, and Their Diels-Alder Stereoselectivity. ResearchGate. Available at: [Link]

-

A comparative study of the aromaticity of pyrrole, furan, thiophene, and their aza-derivatives. Journal of Molecular Modeling. Available at: [Link]

-

SYNTHESIS OF 3-MERCAPTOTHIOPHENE-2-AND 4-CARBOXYLIC ACIDS. Taylor & Francis Online. Available at: [Link]

-

A Computational Study of the Relative Aromaticity of Pyrrole, Furan, Thiophene and Selenophene, and Their Diels-Alder Stereoselectivity. ChemRxiv, Cambridge Open Engage. Available at: [Link]

-